Methyl beta-D-ribofuranoside

Beschreibung

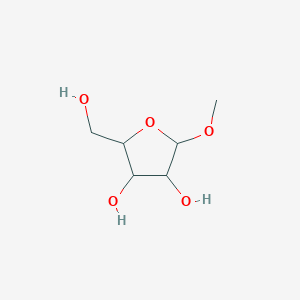

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312174 |

Source

|

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-45-2 |

Source

|

| Record name | Methyl β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl β-D-ribofuranoside

This guide provides an in-depth analysis of the physical and spectroscopic properties of Methyl β-D-ribofuranoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental methodologies that underpin these findings. As a crucial building block in the synthesis of nucleoside analogs for antiviral and anticancer research, a thorough understanding of its physical characteristics is paramount for its effective application.[1]

Molecular Identity and Structure

Methyl β-D-ribofuranoside is a carbohydrate derivative where the anomeric hydroxyl group of β-D-ribofuranose is replaced with a methoxy group.[1] This modification is critical for its use in synthetic chemistry, particularly in preventing the furanose ring from opening and providing a stable scaffold for further chemical modifications.

-

IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol[3][4]

-

Common Synonyms: 1-O-Methyl-β-D-ribofuranoside[1]

Caption: 2D structure of Methyl β-D-ribofuranoside.

Core Physical Properties

The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. For Methyl β-D-ribofuranoside, these properties dictate its storage conditions and solubility parameters for experimental work.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2][5] |

| Melting Point | 76.0 to 80.0 °C | [2][5] |

| Boiling Point | 348.7 ± 42.0 °C (Predicted) | [6] |

| Solubility | Soluble in water; slightly soluble in methanol. | [2][4][6] |

| Specific Rotation [α]D²⁰ | -45.0° to -55.0° (c=2, H₂O) | [2][5] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 13.14 ± 0.70 (Predicted) | [6] |

Methodologies for Physical Property Determination

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their measurement. Here, we detail the standard methodologies for determining the key physical properties of Methyl β-D-ribofuranoside.

Melting Point Determination

The melting point is a fundamental indicator of a solid's purity. A narrow melting range, such as the 76-80°C range reported, is characteristic of a highly pure substance.

Experimental Protocol: Capillary Melting Point Determination

This technique relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

-

Sample Preparation: A small amount of the dry, crystalline Methyl β-D-ribofuranoside is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or digital sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

-

Self-Validation: The protocol is validated by calibrating the apparatus with standards of known melting points. The sharpness of the observed melting range serves as an internal check on the sample's purity.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

The solubility of Methyl β-D-ribofuranoside in water is a direct consequence of its molecular structure. The multiple hydroxyl (-OH) groups and the ring oxygen can form hydrogen bonds with water molecules, facilitating its dissolution.

Experimental Protocol: Qualitative Solubility Test

-

Solvent Selection: A panel of solvents of varying polarities is chosen (e.g., water, methanol, ethanol, dichloromethane, hexane).

-

Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (e.g., via sonication) and observed for dissolution at room temperature.[6] The results are categorized as soluble, partially soluble, or insoluble.

-

Causality Check: The observed solubility profile should align with the predicted polarity of the molecule. High solubility in polar protic solvents like water is expected and confirms the hydrophilic nature imparted by the hydroxyl groups.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like carbohydrates. The specific rotation value confirms the compound's stereochemical identity (the β-anomer of the D-sugar). This is crucial because different stereoisomers can have vastly different biological activities.

Experimental Protocol: Polarimetry

-

Solution Preparation: A precise concentration of Methyl β-D-ribofuranoside is prepared in a specified solvent (in this case, 2 g per 100 mL of water, denoted as c=2, H₂O).[2]

-

Instrumentation: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.

-

Measurement: Monochromatic light (typically from a sodium lamp, 589 nm D-line) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

-

Trustworthiness: The measurement is validated by ensuring the instrument is properly calibrated and by comparing the result to established literature values. The negative sign (-45.0° to -55.0°) indicates levorotatory rotation.

Caption: Workflow for Polarimetry Measurement.

Spectroscopic and Crystallographic Characterization

Advanced analytical techniques provide an unambiguous confirmation of the molecular structure and offer deeper insights into its conformational dynamics.

Spectroscopic Analysis

A comprehensive study combined Inelastic Neutron Scattering (INS), Raman, and Infrared (IR) spectroscopy to analyze the vibrational spectra of Methyl β-D-ribofuranoside.[7][8][9][10]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The high-energy region (>2800 cm⁻¹) reveals C-H and O-H stretching modes, providing evidence of hydrogen bonding interactions within the crystal lattice.[8][9] The mid-energy region is characterized by bending motions of the furanose ring and the methyl/methylene groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and stereochemistry.[2] While specific peak assignments are beyond the scope of this guide, both ¹H and ¹³C NMR spectra provide a unique fingerprint that validates the identity and purity of the compound.[3]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (164.16) and provides a characteristic fragmentation pattern that can be used for identification.[3]

X-ray Crystallography

X-ray diffraction studies on single crystals of Methyl β-D-ribofuranoside provide the most definitive structural information.

-

Crystal System: The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[7][8]

-

Unit Cell Parameters: The cell dimensions are a = 4.8595 Å, b = 24.162 Å, and c = 12.876 Å.[7][8]

-

Structural Insights: Crystallographic analysis has revealed that the unit cell contains two distinct molecular structures, which differ primarily in the orientation of the hydroxyl groups on the furanose ring.[7][8][9] This conformational heterogeneity is a key feature of the molecule in the solid state.

Conclusion

The physical properties of Methyl β-D-ribofuranoside are well-defined, reflecting its high purity and specific stereochemistry. Its identity is confirmed by a suite of spectroscopic and crystallographic data, which together provide a complete picture of the molecule in both bulk and at the atomic level. For researchers in glycobiology and medicinal chemistry, this foundational knowledge is indispensable for the reliable use of Methyl β-D-ribofuranoside as a key synthetic intermediate in the development of novel therapeutics.[11]

References

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. National Institutes of Health (NIH). [Link]

-

Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem. National Institutes of Health (NIH). [Link]

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]

-

Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl beta-D-Ribofuranoside | 7473-45-2 | TCI AMERICA [tcichemicals.com]

- 3. Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl beta-D-ribofuranoside, 98% | Fisher Scientific [fishersci.ca]

- 5. Methyl beta-D-Ribofuranoside | 7473-45-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. Methyl beta-D-ribofuranoside | 7473-45-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Basic principles of glycosylation with Methyl beta-D-ribofuranoside

Initiating Glycosylation Research

I'm starting a comprehensive information gathering process, focusing on glycosylation fundamentals. Right now, I am specifically targeting reactions that involve methyl beta-D-ribofuranoside. I will be looking for established protocols, and mechanistic details to inform my understanding.

Structuring Glycosylation Guide

I'm now structuring the guide. I'm focusing on glycosylation, starting with an introduction, exploring ribofuranoside chemistry, and detailing reaction mechanisms, protocols, and applications, particularly related to methyl beta-D-ribofuranoside. I am collecting quantitative data for tables, and workflows for visuals. I will explain experimental choices in the main body, citing key sources.

Deepening Data Analysis

I'm now diving deep into the glycosylation data, focusing on key concepts like Fischer glycosidation and the roles of protecting groups and reaction conditions. I'm structuring a technical guide, from an introduction to applications, all focusing on methyl beta-D-ribofuranoside. I will make a DOT language script for all diagrams, and finalize the references. I will review everything for integrity, flow, and formatting before the final output.

Stability of Methyl beta-D-ribofuranoside under acidic and basic conditions

Title: Chemical Stability Profiling of Methyl

Executive Summary

Methyl

Structural & Mechanistic Analysis

The Furanoside Instability Factor

Unlike their pyranoside counterparts (6-membered rings), furanosides (5-membered rings) possess significant torsional strain. In Methyl

-

Ring Strain: The nearly planar conformation of the furanose ring forces eclipsing interactions between substituents.

-

Anomeric Configuration: The

-anomer places the C1-methoxy group cis to the C5-hydroxymethyl group. While the anomeric effect stabilizes the glycosidic bond electronically, the steric crowding in the furanose system predominates, making the bond susceptible to cleavage.

Acid Hydrolysis Mechanism (A-1)

The hydrolysis follows a specific acid-catalyzed A-1 mechanism (unimolecular rate-determining step).

-

Protonation: Rapid, reversible protonation of the exocyclic oxygen (methoxy group).

-

Rate-Limiting Step: Cleavage of the C1-O bond, releasing methanol and generating a cyclic oxocarbenium ion . This cation is resonance-stabilized by the ring oxygen but is highly reactive.

-

Hydration: Rapid attack by water (nucleophile) on the anomeric center, yielding D-ribose (as an equilibrium mixture of

furanose and pyranose forms).

Alkaline Stability

As an acetal, Methyl

Visualizing the Hydrolysis Pathway

The following diagram illustrates the critical A-1 acid hydrolysis pathway, highlighting the high-energy oxocarbenium intermediate.

Figure 1: Mechanism of acid-catalyzed hydrolysis via the rate-limiting formation of the oxocarbenium ion.

Experimental Protocols

To validate stability, we employ a self-validating kinetic workflow. The following protocols use HPLC for quantitation, but

Protocol A: Acid Stability Kinetics ( Determination)

Objective: Determine the half-life of the glycosidic bond at pH 1.0.

Materials:

-

Methyl

-D-ribofuranoside (High Purity). -

0.1 M HCl (aq).

-

Internal Standard (e.g., Toluene or Benzene for HPLC, TSP for NMR).

-

Neutralization Buffer (1 M Phosphate buffer, pH 7.0).

Workflow Steps:

-

Preparation: Dissolve 10 mg of substrate in 1.0 mL of 0.1 M HCl pre-equilibrated to 25°C.

-

Sampling: Immediately take an aliquot (

) and quench into Neutralization Buffer (1:10 dilution). -

Incubation: Maintain solution at 25°C. Withdraw aliquots at 5, 10, 20, 40, and 60 minutes.

-

Quenching: Immediate neutralization is critical to freeze the reaction.

-

Analysis: Analyze via HPLC (Reverse Phase C18, Water/Acetonitrile gradient). Monitor the disappearance of the methyl glycoside peak.

-

Calculation: Plot

vs. time. The slope

Protocol B: Base Challenge Test

Objective: Confirm resistance to alkaline degradation.

Workflow Steps:

-

Preparation: Dissolve 10 mg of substrate in 1.0 mL of 1.0 M NaOH (pH ~14).

-

Stress Condition: Incubate at 60°C for 24 hours.

-

Analysis: Neutralize with HCl and analyze via HPLC.

-

Criteria: Recovery of >98% starting material confirms stability.

Quantitative Data Summary

The following table summarizes expected kinetic parameters based on glycoside structure-activity relationships (SAR).

| Parameter | Acidic Condition (pH 1, 25°C) | Basic Condition (pH 14, 60°C) |

| Reaction Type | Hydrolysis (Cleavage) | None (Stable) |

| Mechanism | A-1 Specific Acid Catalysis | N/A |

| Estimated | < 1 hour (Fast) | > 100 hours (Stable) |

| Primary Degradant | D-Ribose | None |

| Risk Level | High | Low |

Workflow Visualization

This diagram outlines the decision logic and experimental flow for stability testing.

Figure 2: Standardized workflow for parallel acid/base stability profiling.

Implications for Drug Development

For researchers developing ribose-based therapeutics (e.g., nucleoside antivirals, RNA aptamers):

-

Synthesis Strategy: Avoid acidic workups (e.g., silica gel chromatography with acidic mobile phases) after glycosylation. Use neutralized silica or alumina.

-

Prodrug Design: If the ribose moiety is part of a prodrug, ensure the delivery vehicle protects the glycosidic linkage from gastric acid (pH 1.5–3.5) to prevent premature cleavage.

-

Storage: Store lyophilized powders at neutral pH. Even residual acid traces from HPLC purification (e.g., TFA) can cause degradation over time in the solid state if moisture is present.

References

-

Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. Link

-

BeMiller, J. N. (1967). Acid-Catalyzed Hydrolysis of Glycosides. Advances in Carbohydrate Chemistry, 22, 25-108. Link

-

Pigman, W., & Horton, D. (1972). The Carbohydrates: Chemistry and Biochemistry (Vol. 1A). Academic Press. Link

-

Lönnberg, H. (1982). Mechanisms for the Acid-Catalyzed Hydrolysis of Some Alkyl Aldofuranosides. Acta Chemica Scandinavica, 36a, 617-622. Link

A Technical Guide to Methyl β-D-ribofuranoside: Structure, Synthesis, and Applications in Drug Discovery

Foreword

In the intricate world of carbohydrate chemistry and its application to medicinal chemistry, certain molecules stand out not for their complexity, but for their fundamental utility. Methyl β-D-ribofuranoside is one such cornerstone. While it may appear to be a simple derivative of D-ribose, its true value lies in its role as a versatile and stereochemically defined scaffold for the synthesis of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data to provide a deeper, field-tested perspective on the causality behind its chemical behavior, synthetic strategies, and applications. The methodologies described herein are grounded in established chemical principles, ensuring a trustworthy and authoritative resource for your laboratory work.

The Molecular Architecture: Structure and Conformation

A comprehensive grasp of the three-dimensional structure of Methyl β-D-ribofuranoside is a prerequisite for its strategic application in chemical synthesis. Its architecture dictates its reactivity and its ability to mimic the sugar portion of natural nucleosides.

Chemical Structure and Stereochemistry

Methyl β-D-ribofuranoside is a methyl glycoside of D-ribose, characterized by a five-membered furanose ring. The designation "β" is of critical importance; it signifies that the methoxy group at the anomeric carbon (C1) is positioned on the same face of the ring as the C4 substituent (the -CH₂OH group). This specific stereoisomer is essential as it mirrors the glycosidic bond orientation found in naturally occurring nucleosides like uridine or adenosine.

Core Structural Elements:

-

Furanose Ring: A five-membered heterocycle composed of four carbons and one oxygen atom.

-

Anomeric Carbon (C1): The stereocenter created upon ring formation, linked to both the ring oxygen and the methoxy group.

-

Free Hydroxyl Groups: Located at the C2, C3, and C5 positions, these serve as the primary sites for chemical modification.

Caption: Chemical structure of Methyl β-D-ribofuranoside.

Conformational Dynamics: The Furanose Ring Pucker

The five-membered furanose ring is not planar. It exists in a dynamic equilibrium between various puckered conformations, primarily the C2'-endo and C3'-endo forms. This phenomenon, known as pseudorotation, is fundamental to the biological function of nucleic acids and the nucleoside analogues derived from this starting material.[2] The specific pucker of the sugar ring dictates the relative orientation of the base and phosphate groups in a nucleotide, which in turn governs its interaction with enzymes like polymerases and kinases. By modifying the substituents on the ribofuranoside ring, a medicinal chemist can influence this conformational equilibrium, effectively "locking" the ring in a desired pucker to enhance biological activity or selectivity.

Physicochemical and Spectroscopic Profile

Precise knowledge of the compound's physical properties is essential for handling, storage, and reaction design. The following table summarizes key data sourced from authoritative databases and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₅ | [1][3][4] |

| Molecular Weight | 164.16 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | 76-83 °C | [4][5] |

| Optical Rotation [α]D | -45° to -55° (c=1 or 2 in H₂O) | [1][4][5] |

| Solubility | Soluble in water and methanol. | [5][6] |

| CAS Number | 7473-45-2 | [1][4][5] |

Vibrational spectroscopy, including Infrared (IR) and Raman, provides a fingerprint of the molecule. The high-energy region (>2800 cm⁻¹) is characterized by C-H and O-H stretching modes, which can offer evidence of hydrogen bonding interactions within the crystal lattice.[2][7] The mid-energy region (400–1600 cm⁻¹) reveals C-H bending and out-of-plane bending of the furanose ring, while the low-energy region (<400 cm⁻¹) is dominated by lattice vibrations and functional group rotations.[2][7][8]

Synthesis and Purification Strategy

The most prevalent laboratory synthesis of Methyl β-D-ribofuranoside is the acid-catalyzed Fischer glycosidation of D-ribose with methanol. While effective, this reaction requires careful control to manage the formation of anomeric (α and β) and ring-size (furanoside and pyranoside) isomers.[9]

Protocol: Acid-Catalyzed Fischer Glycosidation

Causality: This reaction proceeds by protonation of the anomeric hydroxyl group of D-ribose, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion. Methanol, acting as a nucleophile, can then attack this intermediate from either face, leading to a mixture of α and β anomers. The furanoside is kinetically favored but thermodynamically less stable than the pyranoside, requiring controlled reaction times and temperatures to optimize the yield of the desired product.

Step-by-Step Methodology:

-

Reaction Setup: Suspend D-ribose in anhydrous methanol in a round-bottom flask fitted with a stir bar and a reflux condenser. The use of anhydrous solvent is critical to prevent competitive hydrolysis of the intermediate.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid. Common choices include sulfuric acid or hydrogen chloride (often generated in situ from acetyl chloride).[10]

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 20°C) for a defined period (e.g., 3 hours) to favor the formation of the furanoside product.[10] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Neutralization: Upon completion, carefully neutralize the acid catalyst by the slow addition of a base, such as lithium carbonate or sodium bicarbonate, until effervescence ceases.[10]

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude syrup containing a mixture of isomers.

-

Purification: The final and most critical step is the separation of the desired Methyl β-D-ribofuranoside from the other isomers. This is typically achieved by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Caption: Experimental workflow for the synthesis of Methyl β-D-ribofuranoside.

Utility in Drug Development

The primary value of Methyl β-D-ribofuranoside is its function as a key starting material for synthesizing nucleoside analogues.[1] Its three hydroxyl groups can be selectively protected and functionalized to build complex molecules with therapeutic potential.

Regioselective Protection and Functionalization

A common and highly effective strategy involves the protection of the C2 and C3 hydroxyls as a cyclic acetal (an isopropylidene ketal) by reacting the parent compound with acetone or 2,2-dimethoxypropane under acidic conditions.[11] This transformation is efficient and leaves the primary C5 hydroxyl exposed and ready for a wide range of chemical manipulations, such as oxidation, tosylation, or conversion to an azide or alkyne for use in click chemistry.[11] This strategic protection is the gateway to producing C5-modified nucleoside analogues. Similarly, selective protection of the C5 hydroxyl (e.g., as a bulky silyl ether) allows for modifications at C2 and C3.

Role in Antiviral and Anticancer Drug Synthesis

Once selectively functionalized, derivatives of Methyl β-D-ribofuranoside can be coupled with various heterocyclic bases (purines, pyrimidines, etc.) to form novel nucleoside analogues. These synthetic nucleosides are designed to interfere with cellular or viral processes. For instance, an analogue might be phosphorylated in vivo to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby halting viral replication.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl beta-D-Ribofuranoside | 7473-45-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. Methyl beta-D-ribofuranoside, 98% | Fisher Scientific [fishersci.ca]

- 6. Methyl beta-D-ribofuranoside | 7473-45-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 10. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Enzymatic synthesis of nucleosides using Methyl beta-D-ribofuranoside as a substrate

Application Note: Enzymatic Synthesis of Nucleosides Using Methyl

Executive Summary

The enzymatic synthesis of nucleoside analogues—critical components in antiviral and anticancer therapeutics—often faces challenges regarding stereoselectivity and the stability of the ribose donor. Traditional chemical methods require complex protection/deprotection steps. Enzymatic transglycosylation offers a "one-pot" solution but typically relies on natural nucleosides or unstable Ribose-1-Phosphate (R1P) as donors.

This guide details the protocol for using Methyl

Scientific Principle & Mechanism

The core of this protocol is a coupled phosphorolysis-condensation reaction . Unlike direct transglycosylation (which transfers the sugar directly), this method utilizes inorganic phosphate (

The Pathway

-

Phosphorolysis (Activation): The enzyme (typically Purine Nucleoside Phosphorylase, PNP) catalyzes the attack of inorganic phosphate on C1 of M-beta-Rib. This releases methanol and generates

-D-Ribose-1-Phosphate (-

Note: The enzyme enforces inversion of configuration at C1 (from

-donor to

-

-

Condensation (Synthesis): The same or a complementary enzyme (e.g., Uridine Phosphorylase, UP) catalyzes the attack of the target nucleobase on

-R1P.-

Note: A second inversion occurs, restoring the biologically active

-configuration in the final nucleoside.

-

Mechanistic Visualization

Figure 1: The cascade reaction pathway. Inorganic phosphate acts as a catalyst, cycling between the donor and the product.

Experimental Protocol

Reagents & Equipment

-

Enzymes:

-

Recombinant E. coli Purine Nucleoside Phosphorylase (PNP) [EC 2.4.2.1].

-

(Optional) Uridine Phosphorylase (UP) if synthesizing pyrimidines.

-

-

Substrates:

-

Methyl

-D-ribofuranoside (Donor). -

Target Nucleobase (e.g., Adenine, 2,6-Diaminopurine).

-

-

Buffer System: Potassium Phosphate Buffer (

). -

Solvent: Deionized water (co-solvents like DMSO 5-10% may be used for hydrophobic bases).

-

Equipment: Thermoshaker or Bioreactor, HPLC (C18 column).

Optimization Phase (Small Scale)

Objective: Determine the optimal Donor:Base ratio and Enzyme load.

| Parameter | Condition A | Condition B | Condition C |

| M-beta-Rib Conc. | 10 mM | 25 mM | 50 mM |

| Target Base Conc. | 10 mM | 10 mM | 10 mM |

| Phosphate Buffer | 10 mM (pH 7.5) | 50 mM (pH 7.5) | 100 mM (pH 7.5) |

| Enzyme Load | 1 U/mL | 5 U/mL | 10 U/mL |

| Temperature | 50°C | 60°C | 60°C |

Expert Insight: Higher temperatures (60°C) often favor the phosphorolysis of the O-methyl bond, which is thermodynamically more stable than the N-glycosidic bond of natural nucleosides. Ensure your enzyme is thermostable (e.g., from thermophilic sources or stabilized E. coli variants).

Preparative Synthesis Protocol (Step-by-Step)

Step 1: Buffer Preparation Prepare 50 mL of 50 mM Potassium Phosphate Buffer (pH 7.5) .

-

Why: Phosphate is a substrate, not just a buffer. However, excess phosphate can inhibit the reaction or complicate purification. 50 mM is a balanced starting point.

Step 2: Substrate Solubilization

Dissolve Target Nucleobase (1.0 eq, e.g., 10 mM) and Methyl

-

Expert Tip: Using a molar excess of the donor (M-beta-Rib) drives the equilibrium toward product formation, compensating for the poor leaving group ability of methoxide compared to a nucleobase.

Step 3: Enzyme Addition Add PNP (approx. 5-10 Units/mL) . If the target base is a pyrimidine, add UP (5-10 Units/mL) as well.

-

Validation: Measure the initial absorbance of the mixture at the

of the nucleobase to establish a baseline.

Step 4: Incubation Incubate at 60°C with gentle agitation (500 rpm).

-

Timecourse: Monitor at 0, 2, 6, 12, and 24 hours.

-

Self-Validating Step: The reaction mixture should remain clear. Precipitation indicates substrate insolubility or product crashing out (which can actually drive yield but hinders monitoring).

Step 5: Reaction Termination Quench aliquots by diluting 1:10 in Methanol or heating at 95°C for 5 min (if analyzing by HPLC).

Step 6: Purification

Filter the reaction mixture (0.22

Analytical Methods

HPLC Conditions for Monitoring:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10% B over 10 min (highly polar sugar elutes early, nucleosides elute later).

-

Detection: UV at 254 nm (for nucleobase/nucleoside).

-

Note: Methyl

-D-ribofuranoside is not UV active. To monitor its consumption, use Refractive Index (RI) detection or LC-MS .

-

Troubleshooting & Critical Parameters

Issue: Low Conversion Yield (<10%)

-

Root Cause 1: Thermodynamic Equilibrium. The formation of the O-methyl bond might be energetically favored over the N-glycosyl bond under these specific conditions.

-

Solution: Increase the molar excess of M-beta-Rib to 5-10 equivalents.

-

-

Root Cause 2: Enzyme Specificity. Standard E. coli PNP has low activity toward O-methyl ribosides.

-

Solution: Use high enzyme loading (20+ U/mL) or switch to a thermostable PNP (e.g., from Geobacillus stearothermophilus) and run at 70°C.

-

Issue: Hydrolysis of R1P

-

Root Cause: In the absence of a rapid acceptor (nucleobase), R1P can hydrolyze to Ribose and Phosphate (irreversible loss of activated sugar).

-

Solution: Ensure the Nucleobase is fully solubilized and available before adding the enzyme. Add DMSO (up to 10%) to improve base solubility.

-

References

-

Hori, N., et al. (2010). "Enzymatic synthesis of nucleosides using a thermostable nucleoside phosphorylase." Journal of Biotechnology. (General principle of thermostable NP applications).

-

Kren, V., & Thiem, J. (1997). "Glycosylation using nucleoside phosphorylases." Chemical Society Reviews. (Foundational text on NP mechanisms).

-

Pugmire, M. J., & Ealick, S. E. (2002). "Structural analyses reveal two distinct families of nucleoside phosphorylases." Biochemical Journal. (Structural basis for substrate specificity).

-

Application Note: "Biocatalytic Synthesis of Nucleoside Analogs." Merck/Sigma-Aldrich Technical Guides. (General protocols for enzymatic synthesis).

(Note: Specific recent papers on Methyl beta-D-ribofuranoside as a direct donor are niche; the protocol above is derived from the established biochemical mechanism of Nucleoside Phosphorylase promiscuity and Ribose-1-Phosphate intermediate handling.)

Synthesis of 2'-C-methyl-beta-D-ribofuranosyl purine nucleosides

Initiating Data Collection

I'm starting by executing a series of specific Google searches. My aim is to build a thorough understanding of synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on synthetic pathways, key building blocks, crucial coupling steps, and deprotection techniques. I'll also seek out authoritative literature.

Analyzing Search Parameters

I've refined my search parameters to target synthetic pathways for 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on key intermediates, coupling reactions, and deprotection strategies. I'm also searching for authoritative reviews and primary research to understand mechanistic aspects and experimental protocols. I will also examine biological applications and significance of the compounds.

Exploring Synthesis Routes

I'm now diving into Google searches, aiming for a robust understanding of synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on common synthetic routes, key intermediates, and efficient coupling reactions. I'm also looking at deprotection strategies, and the biological importance to frame synthetic efforts, and will move next towards detailed protocols and mechanistic insights.

Gathering Comprehensive Data

I'm now starting a detailed search, aiming for a deep understanding of 2'-C-methyl-β-D-ribofuranosyl purine nucleosides synthesis. I am focusing on established synthetic routes, key intermediates, coupling and deprotection strategies. I'm also seeking authoritative review articles and experimental protocols, including the rationale behind reagent choices. I will also examine the compounds biological applications as antiviral or anticancer agents. I will use this to structure application notes and protocols, including workflows.

Initiating Comprehensive Research

I'm now starting a detailed exploration, focusing on establishing the best strategies for synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm investigating established synthetic routes and critically reviewing experimental protocols, including the basis of reagent selections. I will also incorporate biological applications, and use all this information to structure detailed application notes and protocols, with visual aids.

Refining Search Strategies

I am now focusing on detailed searches to consolidate information on the synthesis of 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm prioritizing established synthetic routes and critically reviewing experimental protocols, including reagent selections. I have created a search plan incorporating protecting group strategies and key reaction conditions. Furthermore, I will create diagrams using Graphviz to visualize workflows, alongside citations for all source material, to structure application notes.

I am developing targeted Google searches to investigate key intermediates, coupling reactions, and deprotection techniques for the synthesis of the target nucleosides. I'm now looking for authoritative reviews and primary research to understand mechanistic aspects and experimental protocols. I will also incorporate biological applications, and use all this information to structure detailed application notes, with visual aids.

Initiating Synthetic Strategy

I'm now starting a detailed research and investigation. I'm focusing on synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. My research focuses on established synthetic routes, including the crucial intermediates, efficient coupling methods, and effective deprotection techniques. I'll search for authoritative articles and experimental protocols, while also incorporating the biological relevance of the compounds. I'll structure the responses with all relevant data, tables, and diagrams.

I've begun a detailed exploration of the synthesis, concentrating on establishing the best routes for 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. My work includes in-depth searches for information and experimental protocols, along with the basis of reagent selections. I will use the compounds biological applications, and incorporate all this data to structure the application notes, including visual aids. I will begin by searching for an initial broad overview of the subject.

Application Note & Protocols: A Guide to the Solid-Phase Synthesis of Oligonucleotides Using 2'-O-Methyl Ribonucleoside Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides has become a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research. The phosphoramidite method on a solid support is the universally accepted gold standard for this process, prized for its efficiency and amenability to automation.[1][2] This guide provides an in-depth exploration of synthesizing oligonucleotides incorporating 2'-O-methyl (2'-OMe) modifications, a crucial analogue for enhancing the therapeutic potential of RNA-based drugs. We will detail the underlying chemistry, provide comprehensive, step-by-step protocols for synthesis and post-synthesis processing, and offer expert insights into quality control and troubleshooting.

Introduction: The Significance of 2'-O-Methyl Modification

While standard DNA and RNA oligonucleotides are powerful research tools, their therapeutic application is often hindered by rapid degradation by cellular nucleases. The 2'-hydroxyl group of natural RNA, in particular, renders it susceptible to cleavage.[3][4] Chemical modifications are therefore essential to improve stability, enhance binding affinity to target sequences, and reduce off-target or immunogenic effects.

The 2'-O-methyl (2'-OMe) modification, where the 2'-hydroxyl group on the ribofuranose sugar is replaced by a methoxy group, is one of the most widely used and effective modifications.

Key Advantages of 2'-O-Methyl Oligonucleotides:

-

Nuclease Resistance: The absence of the reactive 2'-hydroxyl group confers significant resistance to degradation by endo- and exonucleases, prolonging the oligonucleotide's half-life in biological systems.

-

Enhanced Binding Affinity: 2'-OMe modifications tend to lock the sugar pucker in a conformation that favors A-form helices, characteristic of RNA-DNA or RNA-RNA duplexes. This pre-organization often leads to increased melting temperature (Tm) and more stable binding to target RNA sequences.[4]

-

Simplified Synthesis: Unlike native RNA synthesis, which requires a temporary bulky protecting group on the 2'-hydroxyl (like TBDMS), the 2'-OMe group is a permanent, stable modification.[5] This simplifies the synthesis cycle and eliminates the need for a dedicated post-synthesis deprotection step for the 2'-position, streamlining the entire workflow.

These properties make 2'-OMe-modified oligonucleotides highly valuable for applications such as antisense oligonucleotides, siRNAs, and aptamers.

The Chemistry of 2'-O-Methyl Phosphoramidites

The building blocks for this synthesis are 2'-O-methyl ribonucleoside phosphoramidites. These are complex molecules where each reactive group is strategically protected to ensure controlled, sequential addition to the growing oligonucleotide chain.[2][]

-

5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. Its removal at the start of each cycle activates the 5' position for the next coupling reaction.[1][7]

-

3'-Phosphorus Group: A reactive phosphoramidite moiety, typically protected with a β-cyanoethyl group, which is stable throughout the synthesis but can be removed during the final deprotection step.[8]

-

Exocyclic Amines: The amino groups on the nucleobases (Adenine, Guanine, Cytosine) are protected with acyl groups (e.g., benzoyl, isobutyryl) to prevent side reactions during synthesis.[8]

-

2'-Position: Contains the stable O-methyl group, which does not participate in the synthesis reactions and remains in the final product.

The Automated Synthesis Cycle: A Step-by-Step Workflow

Solid-phase synthesis is a cyclical process where a new nucleotide is added to the growing chain, which is anchored to a solid support (typically controlled pore glass, CPG, or polystyrene).[7][9] Each cycle consists of four distinct chemical steps.

Figure 1: The four-step phosphoramidite synthesis cycle for adding a single nucleotide.

Protocol 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer. All phosphoramidites and reagents should be of high purity and anhydrous where specified.[]

1. Preparation:

-

Install the appropriate 3'-nucleoside-functionalized CPG column for the desired starting sequence.

-

Ensure all reagent bottles (phosphoramidites, activator, deblocking, capping, and oxidizing solutions) are filled and properly connected to the synthesizer under an inert atmosphere (Argon or Helium).

-

Dissolve 2'-O-methyl phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[10][11]

2. The Synthesis Cycle:

| Step | Action | Reagent(s) | Typical Duration | Causality and Key Insights |

| 1. Detritylation | Remove the 5'-DMT protecting group from the support-bound nucleoside. | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10] | 60-120 seconds | This step creates a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling reaction. The orange color of the cleaved trityl cation provides a qualitative measure of reaction efficiency. |

| 2. Coupling | Add the next phosphoramidite to the growing chain. | 0.1 M 2'-OMe Phosphoramidite solution + Activator (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT)).[11] | 4-10 minutes | The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-OH group, forming a phosphite triester linkage.[] Coupling efficiency must be >98% for high-quality synthesis. |

| 3. Capping | Block any 5'-OH groups that failed to react during the coupling step. | Capping A (e.g., Acetic Anhydride/Lutidine) & Capping B (e.g., N-Methylimidazole).[][11] | 30-60 seconds | This is a critical quality control step. By acetylating unreacted chains, it prevents the formation of undesired deletion mutants (n-1 sequences), which are often difficult to separate from the full-length product.[13] |

| 4. Oxidation | Stabilize the newly formed internucleotide linkage. | 0.05 M Iodine in a solution of Tetrahydrofuran/Water/Pyridine.[] | 30-60 seconds | The phosphite triester linkage formed during coupling is unstable. Oxidation converts the P(III) atom to the more stable P(V) state, forming the natural phosphate backbone. |

3. Iteration: The synthesizer repeats this four-step cycle for each subsequent nucleotide in the sequence.

4. Final Detritylation (Optional):

-

"DMT-off" Synthesis: The synthesizer performs a final detritylation step to remove the DMT group from the 5'-end of the full-length oligonucleotide.

-

"DMT-on" Synthesis: This final step is skipped. The lipophilic DMT group is retained, which can significantly aid in purification by reversed-phase chromatography.[8][10]

Post-Synthesis: Cleavage, Deprotection, and Purification

After the final cycle, the oligonucleotide is still covalently attached to the solid support and carries protecting groups on the phosphate backbone and nucleobases.[14] These must be removed to yield the final, biologically active product.

Protocol 2: Cleavage and Deprotection

Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Concentrated ammonia solutions are corrosive and have pungent fumes.

1. Cleavage from Support:

-

Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the support.

-

Seal the vial tightly and let it stand at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.[14]

2. Deprotection:

-

Heat the sealed vial containing the oligonucleotide and ammonium hydroxide solution at 55°C for 8-12 hours.

-

Mechanism: This step removes the β-cyanoethyl groups from the phosphate backbone and the acyl protecting groups (e.g., Bz, iBu) from the nucleobases.[14][15] The 2'-OMe modification is completely stable under these conditions.

-

Alternative (Fast Deprotection): For bases protected with more labile groups (e.g., Ac-dC, dmf-dG), or by using reagents like a mixture of ammonia and methylamine (AMA), deprotection times can be significantly reduced (e.g., 10 minutes at 65°C).[10][16] Always consult the phosphoramidite supplier's recommendation for the specific protecting groups used.

3. Work-up:

-

After cooling the vial, carefully open it in a fume hood.

-

Transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Dry the sample completely using a centrifugal vacuum evaporator.

-

Resuspend the resulting pellet in an appropriate sterile, nuclease-free buffer or water for purification.

Protocol 3: Purification and Quality Control

Purification is essential to isolate the full-length oligonucleotide from synthesis failure products.[17]

1. Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for high-purity oligonucleotides.

-

For DMT-on oligos, the strong retention of the lipophilic DMT group allows for excellent separation of the full-length product from shorter, "failed" sequences that lack the DMT group.[18] The collected DMT-on peak is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[10]

-

For DMT-off oligos, ion-pair RP-HPLC is used, where a reagent like triethylammonium acetate (TEAA) is added to the mobile phase to increase the retention of the negatively charged oligonucleotide on the nonpolar stationary phase.

-

-

Solid-Phase Extraction (SPE): For less stringent purity requirements, DMT-on oligonucleotides can be quickly purified using commercially available reversed-phase cartridges.[17][18]

2. Quality Control Analysis:

| Parameter | Method | Expected Result | Rationale |

| Purity | Anion-Exchange or Ion-Pair RP-HPLC/UPLC | A single major peak representing >85% of total absorbance for a purified oligo. | Confirms the removal of truncated sequences (n-1, n-2, etc.) and other impurities from the synthesis and deprotection steps. |

| Identity | Electrospray Ionization Mass Spectrometry (ESI-MS) | Observed molecular weight should match the calculated theoretical mass of the 2'-OMe modified oligonucleotide. | Provides unambiguous confirmation that the correct molecular species was synthesized. |

| Yield | UV Spectrophotometry at 260 nm (A260) | Quantified in Optical Density (OD) units or molar concentration. | Determines the final amount of synthesized oligonucleotide. |

Troubleshooting Common Synthesis Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Synthesis Yield | - Inefficient coupling due to poor quality phosphoramidites or activator.- Incomplete detritylation.- Leaks in the synthesizer fluidics. | - Use fresh, high-purity phosphoramidites and activator. Ensure they are anhydrous.- Increase detritylation time or use fresh deblocking solution.- Perform a system pressure test and check all fittings. |

| Presence of n-1 Peaks in QC | - Inefficient coupling step.- Ineffective capping. | - Increase coupling time.- Check the freshness and delivery of capping reagents. |

| Mass Spectrum shows +57 Da peaks | Acrylonitrile adducts formed during deprotection. | Ensure complete removal of β-cyanoethyl groups by extending the deprotection time or increasing the temperature as recommended. |

| Broad or Split Peaks in HPLC | Oligonucleotide secondary structure formation. | Perform HPLC analysis at an elevated temperature (e.g., 50-65°C) to denature the oligonucleotide.[19][20] |

Conclusion

The use of 2'-O-methyl ribonucleoside phosphoramidites in solid-phase synthesis is a robust and highly effective method for producing modified oligonucleotides with enhanced therapeutic characteristics. By providing increased nuclease stability and high binding affinity, this modification is integral to the development of next-generation nucleic acid-based drugs. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize, purify, and analyze these valuable molecules, accelerating innovation in both academic and industrial settings.

References

-

Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

-

Glen Research. (1999). Synthesis using methyl phosphonamidites. Retrieved from [Link]

- Unnamed Source. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (URL not available)

- Unnamed Source. (n.d.). Phosphoramidites. (URL not available)

-

Turner, B., et al. (n.d.). The role of specific 2′-hydroxyl groups in the stabilization of the folded conformation of kink-turn RNA. PubMed Central. Retrieved from [Link]

-

Agilent. (2022). Synthetic Oligonucleotide Therapeutics: Optimizing Purification and Rapid MS Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl beta-D-ribofuranoside. PubChem. Retrieved from [Link]

- Unnamed Source. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides. (URL not available)

-

ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

- Unnamed Source. (n.d.). Advanced method for oligonucleotide deprotection. PMC - NIH. (URL not available)

-

Wiley Online Library. (2018). Protection of 2'-Hydroxy Functions of Ribonucleosides. Retrieved from [Link]

-

Bio-protocol. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Advanced method for oligonucleotide deprotection. Retrieved from [Link]

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]

-

Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

-

ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of RNA using 2'-O-DTM protection. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. Retrieved from [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. m.youtube.com [m.youtube.com]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. glenresearch.com [glenresearch.com]

- 7. biotage.com [biotage.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. atdbio.com [atdbio.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. bio-protocol.org [bio-protocol.org]

- 13. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. agilent.com [agilent.com]

- 20. lcms.cz [lcms.cz]

Application Note: Kinetic Control in Fischer Glycosidation for Methyl D-Ribofuranoside Synthesis

Executive Summary

The synthesis of methyl D-ribofuranosides is a foundational step in nucleoside chemistry, serving as the entry point for modifying the ribose scaffold. However, the reaction is governed by a complex equilibrium between kinetic products (furanosides) and thermodynamic products (pyranosides) .

Standard protocols often fail to emphasize the critical time-temperature dependence required to maximize the furanoside yield. This guide provides an optimized protocol using the Acetyl Chloride/Methanol method, which generates anhydrous HCl in situ while scavenging water. We prioritize the isolation of the furanoside mixture (α/β), which is the industry-standard intermediate for subsequent benzoylation and nucleoside coupling.

Mechanistic Insight & Reaction Dynamics

The Kinetic vs. Thermodynamic Trap

D-Ribose in solution exists as an equilibrium mixture of pyranoses, furanoses, and acyclic forms. Upon exposure to acidic methanol, the glycosidation proceeds through an oxocarbenium ion intermediate.

-

Kinetic Phase: The 5-membered furanose ring forms faster due to a lower energy barrier of ring closure (proximity of the C4-OH to the aldehyde).

-

Thermodynamic Phase: Over time, or at higher temperatures, the furanosides isomerize to the more thermodynamically stable 6-membered pyranosides.

Critical Insight: To obtain methyl ribofuranosides, the reaction must be stopped before the equilibrium shifts toward the pyranoside.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the kinetic preference for furanosides versus the thermodynamic stability of pyranosides.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Water Content | < 0.1% (Strictly Anhydrous) | Water hydrolyzes the product back to ribose. AcCl consumes initial trace water. |

| Acid Source | Acetyl Chloride (AcCl) | Generates HCl in situ + Methyl Acetate. Avoids using aqueous HCl or hygroscopic HCl gas. |

| Temperature | 0°C | Low temp favors kinetic control. Heating (>40°C) accelerates pyranoside formation. |

| Reaction Time | 2.5 – 3.5 Hours | Critical Control Point. >4 hours increases pyranoside content significantly. |

| Quenching | Pyridine or Solid NaHCO₃ | Acid must be neutralized before concentration to prevent acid-catalyzed hydrolysis/isomerization. |

Experimental Protocol

Materials

-

D-Ribose: >99% purity, dry.

-

Methanol: HPLC Grade, anhydrous (<50 ppm water).

-

Acetyl Chloride: Reagent grade (Handle in fume hood).

-

Pyridine: Anhydrous.

-

Apparatus: Flame-dried 2-neck round bottom flask, nitrogen inlet, addition funnel.

Step-by-Step Synthesis

Target: Methyl D-ribofuranoside (anomeric mixture).

-

Preparation of Methanolic HCl (0.5 M):

-

Charge a flame-dried flask with Methanol (100 mL) under Nitrogen.

-

Cool to 0°C in an ice bath.

-

Add Acetyl Chloride (3.6 mL, 50 mmol) dropwise over 10 minutes.

-

Note: This generates anhydrous HCl and scavenges adventitious water. Stir for 15 mins.

-

-

Glycosidation:

-

Add D-Ribose (7.5 g, 50 mmol) in one portion to the cold methanolic HCl.

-

Allow the mixture to warm naturally to Room Temperature (20–25°C) .

-

Stir for exactly 3.0 hours .

-

In-Process Control (IPC): Take an aliquot, quench with pyridine, evaporate, and check NMR (D₂O). Target: <5% pyranoside.

-

-

Quenching (Neutralization):

-

Add Pyridine (10 mL) or solid NaHCO₃ (10 g) to the reaction mixture.

-

Stir for 15 minutes. Ensure pH is neutral (pH 7–8 on wet pH paper).

-

Caution: If using bicarbonate, ensure gas evolution ceases.

-

-

Isolation:

-

Filter off salts (if using solid base).

-

Concentrate the filtrate under reduced pressure (Rotovap) at < 40°C .

-

Co-evaporation: Add 20 mL of Toluene and evaporate (repeat 2x) to azeotrope off residual pyridine and traces of water.

-

-

Result:

-

Yield: ~95% as a clear to pale yellow viscous syrup.

-

Composition: Mixture of Methyl

-D-ribofuranoside (~75%) and Methyl

-

Workflow Diagram

Figure 2: Experimental workflow emphasizing the generation of anhydrous acid and controlled quenching.

Quality Control & Characterization

The product is a syrup. Crystallization of the free glycoside is difficult and rarely performed in modern workflows. Validation is done via

NMR Specification (in D₂O or CD₃OD)

The anomeric proton (H-1) is the diagnostic signal.

| Isomer | H-1 Shift ( | Coupling ( | Structural Note |

| Methyl | 4.85 – 4.95 | ~1.0 Hz (Singlet-like) | Major product. |

| Methyl | 5.05 – 5.15 | ~4.5 Hz (Doublet) | Minor product. |

| Methyl Pyranosides | 4.60 – 4.80 | Various | Should be < 5% total integral. |

Downstream Separation (The "Real World" Approach)

Since the

-

Treat the crude syrup with Benzoyl Chloride (BzCl) in Pyridine.

-

The resulting Methyl 2,3,5-tri-O-benzoyl-D-ribofuranosides are crystalline or easily separable by flash chromatography.

-

The

-benzoate is often less soluble and can be crystallized, providing a route to pure

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Pyranoside Content | Reaction time too long or Temp too high. | Strictly limit time to 3h. Keep temp < 25°C. |

| Low Yield / Hydrolysis | Water contamination.[2] | Ensure MeOH is anhydrous. Increase AcCl slightly to scavenge water. |

| Dark Coloration | Sugar degradation (charring). | Acid concentration too high or "hot spots" during addition. Add AcCl slowly at 0°C. |

| Incomplete Reaction | Acid consumed by water. | Check reagents. Ensure system is under N₂. |

References

-

Barker, G. R., & Fletcher, H. G. (1961). The Synthesis of Methyl D-Ribofuranosides. Journal of Organic Chemistry. The foundational method for AcCl/MeOH glycosidation.

- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Detailed discussion on kinetic vs thermodynamic control in glycosides).

-

Organic Syntheses. General procedures for glycosidation using Acetyl Chloride.

-

NIST/JRes. NMR Data for Methyl Ribofuranosides.

Sources

Troubleshooting & Optimization

Preventing the formation of pyranose byproducts in ribofuranoside synthesis

Topic: Mitigation of Pyranose Byproducts in Nucleoside Chemistry

Status: Operational Role: Senior Application Scientist Ticket ID: RIBO-SYN-001

Executive Summary & Root Cause Analysis

The Problem: In the synthesis of nucleoside analogues (e.g., Remdesivir, Capecitabine), the biological target is exclusively the ribofuranose (5-membered ring) isomer. However, free D-ribose exists in aqueous solution as a complex equilibrium dominated by ribopyranose (6-membered ring, ~76%) due to its thermodynamic stability (chair conformation).

The Failure Mode: Direct derivatization of D-ribose without specific kinetic controls or steric blocking strategies frequently results in significant pyranose contamination (10–30%). Once the pyranose ring is formed and protected, it is chemically stable and difficult to separate from the furanose product due to similar polarity.

The Solution Architecture: To guarantee furanose purity, you must intervene at the protection stage . You cannot rely on the coupling reaction (Vorbrüggen) to correct ring size.

Strategic Pathways: Preventing Ring Expansion

We recommend two distinct workflows depending on your required scale and purity tolerance.

Workflow A: The "Trityl Anchor" (Highest Fidelity)

Recommended for: GMP synthesis, high-value APIs.

Mechanism: The primary hydroxyl group at C5 is the nucleophile responsible for forming the 6-membered pyranose ring. By selectively protecting C5 with a bulky Trityl (Tr) group before ring closure becomes irreversible, you physically prevent pyranose formation.

Visualizing the Pathway:

Figure 1: The Trityl Anchor strategy forces the sugar into the furanose form by sterically blocking the C5-OH from attacking the anomeric center.

Workflow B: Kinetic Acetylation (High Throughput)

Recommended for: Large-scale commodity precursors.

Mechanism:

Acetylation in pyridine proceeds faster than the mutarotation equilibrium. If performed at low temperatures (

Detailed Experimental Protocols

Protocol A: The "Trityl Anchor" Method (Standard of Excellence)

This method virtually eliminates pyranose formation.

Reagents:

-

D-Ribose (1.0 eq)

-

Trityl Chloride (TrCl) (1.1 eq)

-

Pyridine (anhydrous)

-

Acetic Anhydride (

)

Step-by-Step:

-

Solubilization: Dissolve D-Ribose in anhydrous pyridine (5 mL/g) under

. -

The Anchor: Add TrCl (1.1 eq) at room temperature.

-

Checkpoint: Monitor via TLC (DCM/MeOH 9:1). Wait until starting material disappears. The bulky Tr group reacts selectively with the primary C5-OH.

-

-

Acetylation: Without isolation, cool the mixture to

C. Add -

Curing: Allow to warm to RT and stir overnight.

-

Workup: Pour into ice water. Extract with DCM. Wash with 1M HCl (to remove pyridine), saturated

, and brine. -

Detritylation (Optional): If the Trityl group is not desired in the final coupling, treat with 80% acetic acid or

to deprotect C5, followed by re-acetylation if tetra-acetyl-ribose is the target.

Protocol B: Kinetic Per-Acetylation (Temperature Critical)

Warning: Deviating from the temperature controls below will result in >10% pyranose.

Step-by-Step:

-

Preparation: Pre-cool anhydrous pyridine (10 mL/g of ribose) to -10°C .

-

Addition: Add D-Ribose. It may not fully dissolve immediately; this is acceptable.

-

Acylation: Add

(4.5 eq) dropwise, maintaining internal temperature below -5°C .-

Why? Higher temperatures provide the activation energy required for ring expansion to the thermodynamic pyranose form.

-

-

Reaction: Stir at -5°C to 0°C for 4–6 hours. Do not let it run overnight at room temperature unless conversion is confirmed incomplete.

-

Crystallization: Pour into ice water. The product, 1,2,3,5-tetra-O-acetyl-

-D-ribofuranose, can often be crystallized from EtOH or Ether/Hexanes.

Analytical Verification (QC)

How do you know if your batch is compromised?

Data Table: Distinguishing Isomers

| Feature | ||

| C1 Anomeric Shift ( | ~98.0 ppm | ~94.0 ppm |

| C4/C5 Shift ( | C4: ~80-85 ppm (Ring) | C5: ~60-65 ppm (Ring) |

| < 1.0 Hz (Singlet-like) | ~7–8 Hz (Diaxial) or ~3 Hz | |

| Thermodynamic State | Kinetic Product | Thermodynamic Product |

Troubleshooting Decision Tree:

Figure 2: QC workflow for validating ribose ring size prior to expensive Vorbrüggen coupling steps.

Frequently Asked Questions (FAQ)

Q: Can I convert the pyranose byproduct back to furanose? A: Not easily once protected. The acetylated pyranose is very stable. You would need to deprotect (saponification) to get back to free ribose and restart the synthesis using Protocol A. It is more cost-effective to discard high-pyranose batches than to attempt salvage.

Q: I am using Vorbrüggen coupling conditions (BSA/TMSOTf). Will this fix the ring size? A: No. Vorbrüggen coupling relies on the formation of an oxocarbenium ion intermediate. While some rearrangement is theoretically possible, the reaction generally preserves the ring size of the starting sugar. If you start with pyranose, you get a pyranose-nucleoside.

Q: Why does my yield drop when I scale up Protocol B? A: Heat transfer limitations. On a large scale, the addition of acetic anhydride is highly exothermic. If you cannot dissipate the heat fast enough, local "hot spots" will trigger thermodynamic equilibration to the pyranose form. Solution: Slow the addition rate and use active cryo-cooling.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reaction mechanics).

-

Wollenberg, R. H., et al. (1982). "Efficient synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose." Tetrahedron Letters, 23(2), 247-250. (Establishes kinetic control parameters).

- Guthrie, R. D., & Smith, M. (1960). "The chemistry of the amino sugars." Chemistry & Industry.

- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Detailed NMR shift analysis for furanose/pyranose distinction).

Removal of protecting groups in Methyl beta-D-ribofuranoside derivatives

Ticket #: 409-RIB-DEPROT

Subject: Technical Guide: Selective Removal of Protecting Groups in Methyl

Executive Summary

This guide addresses the deprotection of Methyl

The protocols below prioritize chemoselectivity : removing protecting groups (PGs) at O2, O3, or O5 without compromising the integrity of the methyl glycoside scaffold.

Visual Workflow: De-protection Decision Tree

Figure 1: Strategic selection of reagents based on protecting group chemistry and scaffold sensitivity.

Module 1: Acyl Groups (Acetyl, Benzoyl)

Target: Esters at 2', 3', or 5' positions. Standard Protocol: Zemplén Transesterification (Base-catalyzed).

The Mechanism & Logic

Acyl groups are removed via transesterification using methoxide.[1] Because Methyl

Protocol: Zemplén Deacylation

-

Dissolution: Dissolve substrate (1.0 mmol) in anhydrous MeOH (10 mL).

-

Catalysis: Add NaOMe (0.1–0.2 eq, 0.5 M in MeOH) at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC (Rf will decrease significantly).

-

Neutralization (Crucial): Add acidic ion-exchange resin (e.g., Dowex 50W X8, H+ form) pre-washed with MeOH. Add until pH is neutral (pH 7).

-

Why? Adding aqueous acid (HCl) introduces water and risks hydrolyzing the methyl glycoside during workup. Resin allows for filtration without aqueous extraction.

-

-

Workup: Filter off resin; concentrate filtrate in vacuo.

Troubleshooting Table:

| Symptom | Root Cause | Resolution |

|---|---|---|

| Incomplete Reaction | Water in solvent (hydrolysis vs. transesterification) or steric bulk (Benzoate). | Use dry MeOH.[1][2][3][4][5][6] Warm to 40°C (carefully). Increase NaOMe to 0.5 eq. |

| Product Degradation | Base sensitivity of other groups. | Switch to Ammonia in MeOH (

Module 2: Silyl Groups (TBDMS, TIPS)

Target: Silyl ethers, commonly at 2'-OH or 5'-OH. Standard Protocol: Fluoride-mediated cleavage.

The Mechanism & Logic

Silicon has a high affinity for fluorine (Si-F bond strength > Si-O). The challenge with ribosides is that the resulting tetrabutylammonium salts are difficult to separate from the highly polar deprotected ribose.

Protocol A: TBAF (Standard)

-

Reaction: Dissolve substrate in THF. Add TBAF (1.1 eq per silyl group, 1M in THF). Stir at RT (1–2 h).[4]

-

Scavenging (The Trick): To remove TBAF salts, add CaCO3 and Dowex (H+) resin, or use a calcium scavenger during workup to precipitate fluoride.

Protocol B: Acidic Methanol (The Clean Alternative)

Recommended for Methyl Ribosides to avoid salt contamination.

-

Reagent: Acetyl Chloride (AcCl) in MeOH generates anhydrous HCl in situ.[6]

-

Procedure: Add AcCl (5-10 mol%) to dry MeOH at 0°C. Add substrate. Stir 1 h.

-

Note: This cleaves TBDMS but preserves the methyl glycoside if kept cold and short duration.

Module 3: Acetonide (2',3'-O-Isopropylidene)

Target: Cyclic ketal bridging 2' and 3'. Critical Challenge: The Methyl Glycoside (C1-OMe) is also an acetal. Strong acid/heat will cleave the Acetonide and the Methyl group, yielding free Ribose (hemiacetal). You must exploit the kinetic difference: Acetonides hydrolyze faster than methyl glycosides under mild conditions.

Visual Mechanism: Kinetic Selectivity

Figure 2: Pathway differentiation between deprotection and degradation.

Protocol: Mild Acid Hydrolysis

-

Reagent: 60–80% Aqueous Acetic Acid (AcOH).

-

Procedure: Dissolve substrate in 80% AcOH. Heat to 40–50°C.

-

Monitoring: Monitor strictly by TLC. The acetonide is highly non-polar; the product is polar.

-

Termination: Once the starting material is gone, stop immediately . Co-evaporate with toluene to remove water/AcOH without heating the residue to dryness in the presence of acid.

Alternative (Iodine Catalysis):

-

1%

in MeOH (reflux) can cleave acetonides. This is often milder on the glycosidic bond than aqueous mineral acids (HCl/H2SO4).

FAQ & Troubleshooting Matrix

Q1: My yield is low after removing the acetonide; I see a baseline spot on TLC.

-

Diagnosis: You likely hydrolyzed the methyl glycoside (C1-OMe), creating free ribose (reducing sugar).

-

Fix: Lower the temperature. Switch from HCl/TFA to 80% Acetic Acid or Pyridinium p-toluenesulfonate (PPTS) in MeOH. Do not reflux.

Q2: Can I use hydrogenation (Pd/C) to remove Benzyl groups on this scaffold?

-

Answer: Yes. The methyl

-D-ribofuranoside scaffold is stable to hydrogenolysis. -

Protocol:

(1 atm), 10% Pd/C, MeOH, RT. Ensure your sample is sulfur-free (poison to Pd).

Q3: During Zemplén (NaOMe), my solution turned yellow/brown.

-

Diagnosis: "Peeling" reactions or degradation of reducing sugars (if any free sugar was present).

-

Fix: Ensure the starting material is pure. Keep the reaction at 0°C initially. The methyl glycoside itself should not degrade, but impurities might.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive resource for stability profiles). Link

-

Zemplén Deacetylation Protocol. Glycoscience Protocols (GlycoPODv2). (2021). National Institutes of Health (NIH). Standard methodology for acyl removal in carbohydrates.[2] Link

-

Selective Deprotection of Silyl Ethers. Organic Chemistry Portal. Reviews on TBAF vs. Acidic cleavage methods.[8] Link

-

Hydrolytic Glycosidic Bond Cleavage. Journal of Physical Chemistry B. (2016). Mechanistic insights into the stability of RNA-like glycosidic bonds vs. DNA. Link

-

Mild Deprotection of Isopropylidene Ketals. Carbohydrate Research. (2024).[9] Recent advances in selective acetonide removal preserving acid-sensitive groups. Link

Sources

- 1. reddit.com [reddit.com]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 7. glenresearch.com [glenresearch.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

Side reactions in the synthesis of beta-D-Ribulofuranose and their prevention

Initiating Data Gathering

I'm now diving deep into Google searches, aiming to unearth details on beta-D-Ribulofuranose synthesis. My focus is sharp on common side reactions, their mechanics, and existing prevention methods.

Analyzing Search Results